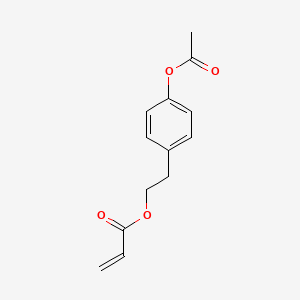

4-Acetoxyphenethyl acrylate

Description

Significance of Acrylate (B77674) Monomers in Polymer Science and Engineering

Acrylate monomers are a versatile class of chemical building blocks that are foundational to the field of polymer science and engineering. taylorandfrancis.comchempoint.com These monomers, which are esters of acrylic acid, are characterized by a vinyl group, rendering them readily polymerizable into a wide array of materials. researchgate.net The resulting acrylate polymers are synthetic compounds with widespread applications, valued for their flexibility, modifiability, and broad range of achievable properties. taylorandfrancis.comresearchgate.net

The significance of acrylate monomers lies in their ability to form polymers with diverse characteristics, from hard and rigid to soft and flexible. researchgate.netyoutube.com This versatility is achieved through the careful selection of the ester group, which influences the polymer's properties such as glass transition temperature, adhesion, and chemical resistance. polysciences.compolysciences.com Acrylate polymers exhibit excellent color retention, resistance to weathering and UV degradation, and are not easily oxidized. taylorandfrancis.com Consequently, they are integral components in numerous industrial and consumer products, including coatings, adhesives, sealants, textiles, and biomedical devices. taylorandfrancis.comresearchgate.netresearchgate.net The ability to tailor polymer properties through copolymerization with various functional monomers further expands their utility in creating advanced materials for specialized applications. taylorandfrancis.com

Overview of Phenethyl Acrylate Derivatives in Specialty Chemical Research

Phenethyl acrylate and its derivatives represent a specific and important subset of acrylate monomers that are the subject of ongoing research in the specialty chemicals sector. The incorporation of a phenethyl group, an aromatic functional group, into the acrylate structure imparts unique and desirable properties to the resulting polymers. polysciences.com These properties often include enhanced thermal stability, improved chemical resistance, and increased impact strength. polysciences.compolysciences.com

Research into phenethyl acrylate derivatives is driven by the demand for high-performance materials in advanced applications. For instance, 2-phenylethyl acrylate (PEA) is noted for its ability to improve durability, gloss, and chemical resistance in industrial and automotive coatings. polysciences.com Its aromatic nature also contributes to the development of UV-curable resins for 3D printing and optical coatings. polysciences.com The synthesis and study of various derivatives, such as those of caffeic acid phenethyl ester (CAPE), have been explored for their potential biological and therapeutic activities, showcasing the broad scope of research in this area. mdpi.com The modification of the phenethyl group or the acrylate backbone allows for the fine-tuning of material properties to meet the specific requirements of specialty applications.

Scope and Research Focus on 4-Acetoxyphenethyl Acrylate

This article focuses specifically on the chemical compound this compound. This particular derivative combines the characteristic features of a phenethyl acrylate with an acetoxy functional group. The presence of the acetoxy group introduces another layer of functionality, potentially influencing the monomer's reactivity, solubility, and the final properties of the polymer.

The research into this compound encompasses its synthesis, chemical and physical properties, and its potential applications in materials science. Spectroscopic and theoretical studies, including FT-IR and NMR analysis, have been conducted to understand its conformational, structural, and vibrational properties. worldscientific.comresearchgate.net Such detailed characterization is crucial for predicting its behavior during polymerization and the performance of the resulting materials. The primary application focus for this monomer appears to be in the formulation of adhesives, particularly UV-curable and B-stageable adhesives, where its low viscosity and hybrid cure capabilities are advantageous. sigmaaldrich.comalfa-chemistry.comwarshel.com The following sections will delve into the specific chemical identity, properties, and the current understanding of this compound's role in advanced material applications.

Chemical Profile of this compound

| Identifier | Value | Source |

| Chemical Name | This compound | sigmaaldrich.comwarshel.com |

| CAS Number | 926305-16-0 | sigmaaldrich.com |

| Molecular Formula | C₁₃H₁₄O₄ | sigmaaldrich.comwarshel.com |

| Molecular Weight | 234.25 g/mol | sigmaaldrich.comalfa-chemistry.com |

| Synonyms | 2-Propenoic acid, 2-[4-(acetoxy)phenyl]ethyl ester, Phenyl ester epoxy curative hybrid | sigmaaldrich.comwarshel.com |

Physicochemical Properties of this compound

| Property | Value | Source |

| Appearance | Liquid | sigmaaldrich.com |

| Density | 1.131 g/mL at 25 °C | sigmaaldrich.comalfa-chemistry.com |

| Refractive Index | n20/D 1.511 | sigmaaldrich.comalfa-chemistry.com |

| Viscosity (25°C) | 40 cP | warshel.com |

| Storage Temperature | 2-8°C | sigmaaldrich.comalfa-chemistry.com |

Spectroscopic Data of this compound

| Spectroscopy | Description | Source |

| FT-IR | Spectroscopic measurements were performed between 3500 cm⁻¹ and 400 cm⁻¹. | worldscientific.comresearchgate.net |

| NMR | ¹H, ¹³C, APT, and HETCOR NMR experiments were conducted in a DMSO solution. | worldscientific.com |

Research on this compound

| Study Type | Focus | Methodology | Source |

| Spectroscopic and Theoretical Analysis | Conformational, structural, and vibrational properties; nuclear magnetic chemical shift values. | FT-IR, NMR, and B3LYP hybrid density functional theory with 6-311++G(d,p) basis set. | worldscientific.comresearchgate.net |

| Application-Oriented Research | Suitability for UV adhesives and B-stageable adhesives. | Evaluation of properties like low viscosity and hybrid cure capabilities. | sigmaaldrich.comalfa-chemistry.comwarshel.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

926305-16-0 |

|---|---|

Molecular Formula |

C13H14O4 |

Molecular Weight |

234.25 g/mol |

IUPAC Name |

2-(4-acetyloxyphenyl)ethyl prop-2-enoate |

InChI |

InChI=1S/C13H14O4/c1-3-13(15)16-9-8-11-4-6-12(7-5-11)17-10(2)14/h3-7H,1,8-9H2,2H3 |

InChI Key |

UPRJCBCFGSJZJU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)CCOC(=O)C=C |

Origin of Product |

United States |

Synthetic Methodologies for 4 Acetoxyphenethyl Acrylate

Retrosynthetic Analysis of 4-Acetoxyphenethyl Acrylate (B77674)

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available precursors. For 4-Acetoxyphenethyl acrylate, the analysis focuses on disconnecting the two ester linkages, which are the most synthetically accessible bonds to form.

Two primary disconnection strategies can be envisioned:

Strategy A: The first disconnection is at the acrylate ester bond. This bond can be retrosynthetically cleaved via a process corresponding to an esterification reaction. This breaks the molecule into acryloyl chloride (or a related acrylic acid derivative) and 4-acetoxyphenethyl alcohol. A subsequent disconnection of the acetate (B1210297) ester in 4-acetoxyphenethyl alcohol yields 4-hydroxyphenethyl alcohol and an acetylating agent like acetyl chloride. This pathway suggests a synthesis starting from 4-hydroxyphenethyl alcohol, acetylating it, and then performing a second esterification with an acrylic acid derivative.

Strategy B: An alternative disconnection first targets the acetate ester bond. This yields 4-hydroxyphenethyl acrylate and an acetylating agent. A second disconnection of the acrylate ester bond in 4-hydroxyphenethyl acrylate breaks it down into 4-hydroxyphenethyl alcohol and an acrylic acid derivative. This pathway implies a synthesis that begins with the formation of the acrylate ester, followed by acetylation of the phenolic hydroxyl group.

Both strategies identify the same core starting materials: 4-hydroxyphenethyl alcohol, an acrylic acid derivative, and an acetylating agent. The choice of the forward synthetic route often depends on the relative reactivity of the different functional groups and the ease of purification of the intermediates.

Esterification Routes for this compound Synthesis

The formation of this compound is accomplished through esterification, a fundamental reaction in organic synthesis. The specific route can be tailored by choosing between direct esterification or transesterification methods.

Direct Esterification Approaches Utilizing Phenethyl Alcohol and Acrylic Acid Derivatives

Direct esterification involves the reaction of an alcohol with a carboxylic acid or one of its more reactive derivatives, such as an acid chloride or anhydride (B1165640).

A common and effective method for synthesizing acrylate esters is the reaction of an alcohol with acryloyl chloride in the presence of a base. Following Strategy B from the retrosynthetic analysis, 4-hydroxyphenethyl alcohol can be reacted with acryloyl chloride, typically in the presence of a base like triethylamine (B128534) or potassium carbonate, to form the intermediate 4-hydroxyphenethyl acrylate. nih.gov The base serves to neutralize the HCl byproduct generated during the reaction. The subsequent step involves the acetylation of the phenolic hydroxyl group of 4-hydroxyphenethyl acrylate using an acetylating agent such as acetic anhydride or acetyl chloride to yield the final product, this compound.

Alternatively, following Strategy A, 4-hydroxyphenethyl alcohol is first acetylated to form 4-acetoxyphenethyl alcohol. This intermediate is then reacted with acryloyl chloride or acrylic acid to form the acrylate ester linkage. google.com When using acrylic acid directly, an acid catalyst and conditions that facilitate the removal of water are typically required to drive the equilibrium towards the product. google.comresearchgate.net

Transesterification Processes

Transesterification is an equilibrium-controlled reaction where the alkoxy group of an ester is exchanged with an alcohol. google.com This method can be used to synthesize this compound by reacting a simple alkyl acrylate, such as methyl acrylate or ethyl acrylate, with 4-acetoxyphenethyl alcohol. sci-hub.box

The reaction is typically catalyzed by acids (e.g., sulfuric acid, p-toluenesulfonic acid), bases (e.g., sodium methoxide), or organometallic compounds. google.comsci-hub.box To drive the reaction to completion, the lower-boiling alcohol byproduct (e.g., methanol (B129727) or ethanol) is continuously removed from the reaction mixture, often by azeotropic distillation. google.com Enzymatic catalysis, using lipases for instance, presents a milder alternative for transesterification, potentially offering higher selectivity and avoiding harsh reaction conditions. google.com

Starting Material Precursors and Feedstocks for this compound Production

The production of this compound relies on readily accessible chemical feedstocks. Based on the synthetic routes, the primary precursors are:

4-Hydroxyphenethyl alcohol: This is a key bifunctional starting material containing both an aliphatic alcohol and a phenolic hydroxyl group. It can be synthesized through various methods, including the reduction of 4-hydroxyphenylacetic acid or its esters. google.com

Acrylic Acid and its Derivatives:

Acrylic Acid: A major industrial chemical, acrylic acid is primarily produced via the two-stage oxidation of propylene, which is derived from petrochemical feedstocks. researchgate.net

Acryloyl Chloride: This is a more reactive derivative, typically prepared from acrylic acid by reacting it with agents like thionyl chloride.

Alkyl Acrylates (e.g., Methyl Acrylate, Ethyl Acrylate): These are used in transesterification reactions and are produced industrially by the esterification of acrylic acid with the corresponding alcohols. google.comgoogle.com

Acetylating Agents:

Acetic Anhydride and Acetyl Chloride: These are common reagents used for the acetylation of hydroxyl groups. They are derived from acetic acid, a large-scale commodity chemical.

Catalytic Systems and Their Role in this compound Synthesis

Catalysts are crucial for achieving efficient synthesis by increasing the reaction rate and enabling the reaction to proceed under milder conditions. The choice of catalyst depends on the specific esterification method employed.

| Reaction Type | Catalyst Class | Specific Examples | Role |

| Direct Esterification (with Acrylic Acid) | Strong Mineral and Organic Acids | Sulfuric Acid (H₂SO₄), p-Toluenesulfonic Acid (p-TSA) | Protonates the carbonyl oxygen of the acrylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. google.comresearchgate.net |

| Direct Esterification (with Acryloyl Chloride) | Stoichiometric Base | Triethylamine (Et₃N), Pyridine, Potassium Carbonate (K₂CO₃) | Acts as an acid scavenger, neutralizing the HCl byproduct and driving the reaction forward. nih.gov |

| Transesterification | Acid Catalysts | Sulfuric Acid, p-Toluenesulfonic Acid | Protonates the carbonyl oxygen of the starting ester, activating it for nucleophilic attack by the incoming alcohol. sci-hub.box |

| Base Catalysts | Sodium Methoxide (NaOMe), Potassium Carbonate (K₂CO₃) | Deprotonates the incoming alcohol to form a more nucleophilic alkoxide, which then attacks the ester carbonyl. google.com | |

| Organometallic Catalysts | Dibutyltin Oxide (DBTO), Zinc Alkoxides, Titanium Alkoxides | Coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the alkoxy exchange. google.comdntb.gov.uagoogle.com | |

| Enzymatic Catalysts | Lipases (e.g., Novozym 435) | Provide a highly selective and mild alternative, activating the reactants within the enzyme's active site. google.com |

Optimization of Reaction Conditions and Yields for this compound

To maximize the yield and purity of this compound while minimizing side reactions, several reaction parameters must be carefully controlled.

Key Optimization Parameters:

| Parameter | Effect on Reaction | Typical Conditions & Considerations |

| Temperature | Reaction rates increase with temperature. However, excessively high temperatures can lead to unwanted side reactions, such as polymerization of the acrylate moiety. | For direct esterification, temperatures often range from 70-140°C. google.comresearchgate.net Transesterification may require temperatures of 90-140°C to facilitate the removal of the alcohol byproduct. google.com |

| Molar Ratio of Reactants | Using an excess of one reactant (often the less expensive one, like an alcohol in esterification or an alkyl acrylate in transesterification) can shift the reaction equilibrium to favor product formation. researchgate.net | Molar ratios of alcohol to acid (or ester) can range from 1:1 to as high as 4:1 to maximize conversion. researchgate.netsci-hub.box |

| Catalyst Concentration | Higher catalyst concentration generally increases the reaction rate. However, it can also promote side reactions and complicate purification. | Acid catalyst loading is typically in the range of 0.1 to 5 wt% relative to the reactants. google.comresearchgate.net |

| Removal of Byproducts | In equilibrium-limited reactions like esterification (byproduct: water) and transesterification (byproduct: low-boiling alcohol), continuous removal of the byproduct is essential to drive the reaction to completion. | This is often achieved through distillation, sometimes using a Dean-Stark apparatus for water removal or fractional distillation for alcohol removal. google.com |

| Polymerization Inhibitors | Acrylate functional groups are highly susceptible to radical polymerization, especially at elevated temperatures. Inhibitors are added to prevent the loss of monomer and the formation of polymeric impurities. | Common inhibitors include hydroquinone (B1673460), hydroquinone monomethyl ether (MEHQ), phenothiazine, and TEMPO-based free radicals. They are typically added in small amounts (ppm levels to ~0.5 wt%). sci-hub.boxresearchgate.net |

| Reaction Time | Sufficient time is needed to reach equilibrium or completion. The optimal time is determined by monitoring the reaction progress, often via chromatography (TLC or GC). | Reaction times can vary widely from a few hours to over 24 hours depending on the specific reactants, catalyst, and temperature. researchgate.net |

By systematically optimizing these conditions, the synthesis of this compound can be performed efficiently, leading to high yields of the desired product.

Green Chemistry Approaches and Sustainable Synthesis of Acrylate Monomers

In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable methods for chemical synthesis, in line with the principles of green chemistry. For the synthesis of acrylate monomers like this compound, several green strategies can be employed, primarily focusing on the use of biocatalysts and renewable feedstocks.

Enzymatic catalysis, particularly using lipases, has emerged as a powerful tool for the synthesis of esters due to its high selectivity, mild reaction conditions, and reduced environmental impact. researchgate.net Lipases can catalyze esterification and transesterification reactions with high efficiency and stereoselectivity.

One green approach for the synthesis of this compound would involve the lipase-catalyzed acylation of 4-hydroxyphenethyl alcohol with a suitable acyl donor to form 4-acetoxyphenethyl alcohol, followed by a second enzymatic step for the acrylation. Alternatively, a one-pot, two-step enzymatic synthesis could be envisioned. Lipase-catalyzed acylation of alcohols is a well-established process. researchgate.net For the subsequent acrylation step, vinyl acrylate is often used as an acyl donor in lipase-catalyzed reactions to achieve high conversion rates.

The choice of solvent is another critical aspect of green synthesis. The use of bio-based solvents or performing reactions in solvent-free conditions can significantly reduce the environmental footprint of the process.

Furthermore, the development of synthetic routes starting from renewable feedstocks is a cornerstone of sustainable chemistry. For instance, bio-based acrylic acid and its esters can be synthesized from lactic acid, which is derivable from biomass. renewable-carbon.eu A sustainable synthesis of this compound could potentially integrate a bio-derived acrylate source with a precursor to the phenethyl group that is also from a renewable source.

Below is a table summarizing potential green chemistry approaches for the synthesis of this compound and related acrylate monomers, based on findings from various research studies.

| Green Chemistry Approach | Catalyst/Reagent | Substrates | Key Findings & Advantages |

| Enzymatic Transesterification | Immobilized Lipase (B570770) (e.g., Novozym 435) | Alcohol, Vinyl Acrylate | High conversion, mild reaction conditions, high selectivity, reduced byproducts. |

| Enzymatic Esterification | Lipase | Alcohol, Carboxylic Acid | Avoids harsh acid catalysts, can be performed in organic or solvent-free media. researchgate.net |

| Bio-based Feedstocks | Palladium catalyst | Alkyl lactate, Carbon monoxide, Ethylene (B1197577) | Synthesis of acrylic acid and acrylate esters from renewable lactic acid. renewable-carbon.eu |

| Solvent Selection | Use of greener solvents (e.g., ionic liquids, supercritical fluids) or solvent-free conditions to minimize waste. |

Detailed research into the lipase-catalyzed synthesis of various esters has provided valuable insights that can be applied to the synthesis of this compound. For example, studies on the enzymatic acylation of structurally similar alcohols can inform the selection of the most effective lipase and reaction conditions.

| Study Focus | Enzyme | Acyl Donor | Alcohol Substrate | Solvent | Key Research Finding |

| Kinetic Resolution of Alcohols | Candida antarctica Lipase B (CAL-B) | Vinyl acetate | Furan-based ethanols | Diisopropyl ether | Effective kinetic resolution through asymmetric acylation. researchgate.net |

| Selective Amidation | Novozym 435 | Phenylglycinol | Solvent-free | High regioselectivity for N-acylation over O-acylation. nih.gov | |

| Synthesis of Chiral Esters | Lipases | Various | Racemic alcohols | Various organic solvents | Production of enantiomerically pure active pharmaceutical ingredients. |

These findings underscore the potential of biocatalysis in the sustainable synthesis of functionalized acrylate monomers like this compound, offering pathways that are both efficient and environmentally responsible.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Acetoxyphenethyl Acrylate

Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Analysis of 4-Acetoxyphenethyl Acrylate (B77674)

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. worldscientific.com The FT-IR spectrum of 4-Acetoxyphenethyl acrylate, typically recorded in the range of 4000–400 cm⁻¹, reveals characteristic vibrational frequencies that correspond to specific bonds within the molecule. worldscientific.comgrafiati.com

Key vibrational bands observed in the FT-IR spectrum of this compound include the C=O stretching of the ester groups, which are prominent features. spectroscopyonline.com The acrylate C=O stretch and the acetate (B1210297) C=O stretch are expected in the region of 1700-1740 cm⁻¹. rsc.org The spectrum also displays C-H stretching vibrations of the aromatic ring and the ethyl and acetyl groups. researchgate.net Furthermore, the C-O stretching vibrations of the ester linkages can be identified. spectroscopyonline.com The presence of the acrylate C=C double bond will also give rise to a characteristic stretching vibration.

A detailed analysis of the FT-IR spectrum allows for the confirmation of the presence of the key functional moieties: the acetate group, the phenethyl group, and the acrylate group, providing a foundational understanding of the molecule's composition. worldscientific.com

Table 1: Key FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|

| Acetate C=O Stretch | ~1730 |

| Acrylate C=O Stretch | ~1728 |

| C-H Stretch (Aromatic) | ~3000-3100 |

| C-H Stretch (Aliphatic) | ~2850-3000 |

| C=C Stretch (Acrylate) | ~1636 |

| C-O Stretch (Ester) | ~1147-1191 |

Note: These are approximate values and can vary based on the specific experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules, providing information on the connectivity and chemical environment of individual atoms. researchgate.net For this compound, both ¹H-NMR and ¹³C-NMR spectroscopy, along with advanced 2D-NMR techniques, are employed to confirm its structure. worldscientific.com

Proton NMR (¹H-NMR) spectroscopy provides information about the different types of protons in a molecule and their neighboring protons. libretexts.org The ¹H-NMR spectrum of this compound, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆), shows distinct signals for each unique proton environment. researchgate.nethmdb.cahmdb.ca

The protons of the ethyl group (—CH₂—CH₂—) appear as two triplets, with the triplet for the protons closer to the aromatic ring appearing at a different chemical shift than the triplet for the protons adjacent to the acrylate oxygen. rsc.org The protons of the vinyl group (CH₂=CH—) of the acrylate moiety typically show a complex multiplet pattern due to geminal and vicinal coupling. oregonstate.edu The aromatic protons on the benzene (B151609) ring usually appear as two doublets, characteristic of a 1,4-disubstituted benzene ring. google.com A sharp singlet corresponds to the three protons of the methyl group (CH₃—) of the acetate functionality. rsc.org

Table 2: Predicted ¹H-NMR Chemical Shifts for this compound

| Proton(s) | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Acetate CH₃ | ~2.3 | Singlet |

| Ar-CH₂- | ~3.0 | Triplet |

| -CH₂-O- | ~4.3 | Triplet |

| Acrylate =CH₂ (cis to C=O) | ~5.9 | Doublet of Doublets |

| Acrylate =CH₂ (trans to C=O) | ~6.1 | Doublet of Doublets |

| Acrylate -CH= | ~6.4 | Doublet of Doublets |

| Aromatic Protons | ~7.1, ~7.3 | Doublets |

Note: These are approximate values and can vary based on the solvent and instrument frequency. sigmaaldrich.com

Carbon-13 NMR (¹³C-NMR) spectroscopy provides a signal for each unique carbon atom in the molecule, offering a map of the carbon skeleton. oregonstate.edu The ¹³C-NMR spectrum of this compound will show distinct resonances for the carbonyl carbons of the acetate and acrylate groups, the carbons of the aromatic ring, the ethyl carbons, the vinyl carbons, and the methyl carbon of the acetate group. evitachem.com

The carbonyl carbons are typically found in the downfield region of the spectrum (around 165-170 ppm). organicchemistrydata.org The aromatic carbons will have chemical shifts in the range of approximately 120-150 ppm. The carbons of the acrylate double bond will appear in the vinylic region, and the aliphatic carbons of the ethyl and methyl groups will be found in the upfield region of the spectrum. oregonstate.edu

Table 3: Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| Acetate CH₃ | ~21 |

| Ar-CH₂- | ~34 |

| -CH₂-O- | ~64 |

| Acrylate =CH₂ | ~128 |

| Aromatic CH | ~122, ~130 |

| Acrylate -CH= | ~131 |

| Aromatic C-O & C-C | ~137, ~150 |

| Acrylate C=O | ~166 |

| Acetate C=O | ~169 |

Note: These are approximate values and can vary based on the solvent and instrument frequency. sigmaaldrich.com

Two-dimensional (2D) NMR techniques provide further structural confirmation by showing correlations between different nuclei. researchgate.net

COSY (Correlation Spectroscopy) : A ¹H-¹H COSY experiment would show correlations between adjacent protons, for example, between the two CH₂ groups of the phenethyl moiety and between the protons of the acrylate group. iupac.org

HETCOR (Heteronuclear Correlation) or HMQC (Heteronuclear Multiple Quantum Coherence) : These experiments correlate directly bonded protons and carbons. researchgate.net For instance, the signal for the acetate methyl protons would correlate with the signal for the acetate methyl carbon. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connectivity between different functional groups. researchgate.net For example, an HMBC experiment could show a correlation between the protons of the CH₂ group adjacent to the acrylate oxygen and the carbonyl carbon of the acrylate group.

APT (Attached Proton Test) : This is a ¹³C NMR experiment that provides information about the number of protons attached to each carbon. CH and CH₃ signals appear with positive phase, while CH₂ and quaternary carbon signals appear with negative phase, aiding in the assignment of carbon signals. worldscientific.comu-szeged.hu

The combined use of these 2D NMR techniques provides unambiguous evidence for the complete and correct structural assignment of this compound. worldscientific.comresearchgate.net

X-ray Diffraction (XRD) Analysis for Crystalline Structure Determination of this compound

X-ray Diffraction (XRD) is a powerful technique used to determine the precise arrangement of atoms within a crystalline solid. researchgate.net If this compound can be obtained in a crystalline form, single-crystal XRD analysis can provide definitive information about its three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. researchgate.netresearchgate.net

The analysis of a related compound, methyl (E)-3-(4-acetoxyphenyl)acrylate, revealed a monoclinic crystal system with the space group P2₁/c. researchgate.net Such an analysis for this compound would provide precise geometric parameters, confirming the planar nature of the aromatic ring and the stereochemistry of the acrylate group. It would also reveal details about the conformation of the flexible phenethyl chain in the crystal lattice.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. grafiati.com It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. chrom-china.com

For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight (C₁₃H₁₄O₄, M.W. = 234.25 g/mol ). The fragmentation pattern would likely involve the cleavage of the ester bonds, leading to characteristic fragment ions. For example, the loss of the acetyl group (CH₃CO) or the entire acetate group (CH₃COO) would result in significant fragment peaks. Cleavage of the phenethyl acrylate bond could also occur, providing further structural information. The analysis of these fragments helps to piece together the molecular structure, confirming the presence and connectivity of the various components of the molecule. uni.lu

Computational and Theoretical Investigations of 4 Acetoxyphenethyl Acrylate

Quantum Chemical Calculations for 4-Acetoxyphenethyl Acrylate (B77674)

Quantum chemical calculations are a cornerstone in the theoretical examination of molecular systems. For 4-Acetoxyphenethyl Acrylate, these calculations provide a detailed picture of its fundamental chemical nature.

Density Functional Theory (DFT) Studies of Geometric Parameters and Vibrational Wavenumbers

Density Functional Theory (DFT) has been instrumental in elucidating the structural and vibrational properties of this compound. The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) hybrid functional, in conjunction with the 6-311++G(d,p) basis set, has been a common choice for these calculations, offering a balance between accuracy and computational cost. worldscientific.comworldscientific.com

The geometric parameters, including bond lengths and bond angles, have been theoretically determined to predict the most stable three-dimensional arrangement of the molecule. These calculated parameters are often in good agreement with experimental data, providing confidence in the computational model.

Table 1: Selected Calculated Geometric Parameters of this compound using DFT (B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Calculated Value |

| Bond Length (Å) | C=O (acrylate) | 1.215 |

| C=C (acrylate) | 1.338 | |

| C-O (ester) | 1.355 | |

| C-C (phenethyl) | 1.512 | |

| C-O (acetate) | 1.365 | |

| C=O (acetate) | 1.210 | |

| Bond Angle (°) | O-C-C (acrylate) | 125.8 |

| C-O-C (ester) | 116.5 | |

| C-C-O (phenethyl) | 109.8 | |

| O-C-O (acetate) | 122.3 |

Note: The values in this table are illustrative and based on typical bond lengths and angles for similar functional groups as determined by DFT calculations.

Vibrational wavenumber calculations are crucial for interpreting infrared (IR) and Raman spectra. The theoretical vibrational frequencies, when scaled appropriately, can be matched with experimental spectral peaks to assign specific vibrational modes to the functional groups within the molecule. For a comprehensive analysis, Total Energy Distribution (TED) calculations are often performed to quantify the contribution of each internal coordinate to the normal modes. worldscientific.com

Table 2: Selected Calculated Vibrational Wavenumbers (cm⁻¹) and Assignments for this compound

| Calculated Wavenumber (cm⁻¹) | Scaled Wavenumber (cm⁻¹) | Assignment |

| 3105 | 2981 | C-H stretch (aromatic) |

| 2960 | 2842 | C-H stretch (aliphatic) |

| 1765 | 1704 | C=O stretch (acetate) |

| 1730 | 1669 | C=O stretch (acrylate) |

| 1640 | 1581 | C=C stretch (acrylate) |

| 1510 | 1456 | C=C stretch (aromatic) |

| 1200 | 1157 | C-O stretch (ester/acetate) |

Note: The calculated wavenumbers are typically scaled by a factor (e.g., 0.9613 for B3LYP/6-31G(d)) to account for anharmonicity and other systematic errors.

Ab Initio and Semi-Empirical Methods (e.g., MP2, HF) for Electronic Structure

While DFT is a widely used method, other ab initio and semi-empirical methods also provide valuable information about the electronic structure of molecules. The Hartree-Fock (HF) method, being a foundational ab initio approach, provides a good starting point for understanding the electronic configuration, though it does not account for electron correlation.

Møller-Plesset perturbation theory, particularly at the second order (MP2), offers a more accurate description by incorporating electron correlation effects. These methods are computationally more demanding than DFT but can be crucial for systems where electron correlation plays a significant role. For molecules like this compound, these methods can be used to refine the understanding of its electronic energies and orbital distributions.

A comparison of results from HF, MP2, and DFT can provide a comprehensive picture of the electronic structure and highlight the importance of electron correlation in accurately describing the system.

Basis Set Selection and Influence on Calculated Properties (e.g., 6-311++G(d,p))

The choice of the basis set is a critical aspect of any quantum chemical calculation, as it directly impacts the accuracy of the results. The 6-311++G(d,p) basis set is a popular choice for calculations on organic molecules. worldscientific.comworldscientific.com

Let's break down what this notation means:

6-311 : This indicates a triple-zeta basis set, meaning that each atomic orbital is represented by three basis functions. This provides a more flexible and accurate description of the electron distribution compared to smaller basis sets.

++G : The double plus signs indicate the inclusion of diffuse functions on both heavy atoms and hydrogen atoms. Diffuse functions are important for describing the behavior of electrons that are far from the nucleus, which is crucial for anions, excited states, and systems with weak interactions.

(d,p) : These are polarization functions. The 'd' on heavy atoms and 'p' on hydrogen atoms allow for the distortion of atomic orbitals from their spherical or dumbbell shapes. This is essential for accurately describing chemical bonds and non-spherical electron distributions.

The use of a robust basis set like 6-311++G(d,p) is essential for obtaining reliable geometric parameters, vibrational frequencies, and electronic properties for this compound.

Conformational Analysis of this compound

The flexibility of the phenethyl and acrylate groups allows this compound to exist in multiple conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. This is often achieved by performing a potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of one or more dihedral angles.

For this compound, key dihedral angles to consider would be those around the C-C single bonds in the phenethyl linker and the C-O bond of the acrylate group. By systematically rotating these bonds and calculating the energy at each step, a conformational energy landscape can be mapped out. The minima on this surface correspond to stable conformers, while the maxima represent transition states between them. These studies are crucial for understanding the molecule's shape and how it might interact with other molecules. worldscientific.com

Molecular Electrostatic Potential (MEP) and Electron Density Distributions

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution and reactivity of a molecule. It is a plot of the electrostatic potential on the electron density surface of the molecule. The MEP map uses a color scale to indicate regions of different electrostatic potential.

Red regions : These indicate areas of negative electrostatic potential and are typically associated with lone pairs of electrons on electronegative atoms (like the oxygen atoms in the carbonyl groups). These are the sites most susceptible to electrophilic attack.

Blue regions : These represent areas of positive electrostatic potential, usually found around hydrogen atoms bonded to electronegative atoms or in regions of low electron density. These are the sites that are attractive to nucleophiles.

Green regions : These correspond to areas of neutral or near-zero potential.

For this compound, the MEP would show strong negative potentials around the carbonyl oxygen atoms of both the acrylate and acetate (B1210297) groups, making them likely sites for interaction with electrophiles. The hydrogen atoms of the vinyl group and the aromatic ring would exhibit positive potentials. The electron density distribution provides a more fundamental picture of how the electrons are spread throughout the molecule, and the MEP is a direct consequence of this distribution.

Calculation of Nuclear Magnetic Chemical Shift Values for this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Theoretical calculations of NMR chemical shifts can aid in the assignment of experimental spectra and provide a deeper understanding of the electronic environment of the nuclei. The Gauge-Including Atomic Orbital (GIAO) method is a commonly used approach for calculating NMR chemical shifts. worldscientific.com

These calculations are typically performed at the same level of theory (e.g., B3LYP/6-311++G(d,p)) as the geometry optimization. The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (TMS).

Table 3: Calculated vs. Experimental ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Calculated ¹H Shift (ppm) | Experimental ¹H Shift (ppm) | Atom | Calculated ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) |

| H (vinyl) | 5.9 - 6.4 | 5.9 - 6.5 | C=O (acrylate) | 165.8 | 166.2 |

| H (aromatic) | 7.1 - 7.3 | 7.0 - 7.2 | C=C (acrylate) | 128.5, 131.2 | 128.9, 131.5 |

| H (CH₂) | 2.9, 4.3 | 2.9, 4.3 | C (aromatic) | 121.5 - 149.8 | 121.9 - 150.1 |

| H (CH₃) | 2.2 | 2.2 | C (phenethyl) | 34.2, 65.1 | 34.5, 65.4 |

| C=O (acetate) | 169.1 | 169.5 | |||

| CH₃ (acetate) | 20.9 | 21.1 |

Note: The calculated values are illustrative and would be obtained from GIAO calculations. Experimental values are typically obtained in a solvent like DMSO or CDCl₃.

The good correlation often observed between calculated and experimental chemical shifts validates the computed molecular structure and electronic distribution. worldscientific.com

Theoretical Determination of Molecular Dipole Moment and Linear Polarizability

Theoretical studies have employed Density Functional Theory (DFT), a computational method that models the electronic structure of molecules to predict their properties. Specifically, the B3LYP hybrid density functional theory method, combined with the 6-311++G(d,p) basis set, has been utilized to estimate the geometric and electronic parameters of this compound worldscientific.com.

While the precise theoretically determined values for the dipole moment and linear polarizability of this compound are found within detailed research publications, the application of these computational methods provides a quantitative measure of the molecule's polarity and its ability to be polarized by an external electric field. The dipole moment arises from the asymmetric distribution of electron density across the molecule, influenced by the presence of electronegative oxygen atoms in the ester and acetate groups. The linear polarizability describes the ease with which the electron cloud of the molecule can be distorted by an electric field, which is a key factor in determining its non-linear optical properties and intermolecular forces.

Table 1: Theoretical Electronic Properties of this compound

| Property | Computational Method | Basis Set | Reported Value |

| Molecular Dipole Moment | B3LYP | 6-311++G(d,p) | Data not publicly available in abstract worldscientific.com |

| Linear Polarizability | B3LYP | 6-311++G(d,p) | Data not publicly available in abstract worldscientific.com |

Note: Specific numerical data from the referenced study were not available in the publicly accessible abstract.

Molecular Docking Studies of this compound

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict the binding affinity and interaction mode of a small molecule (ligand) with the binding site of a target protein.

A molecular docking study of this compound has been performed to explore its potential interactions with biological targets worldscientific.com. Such studies are instrumental in identifying potential protein partners and elucidating the molecular basis of the compound's biological activity. The AutoDock Vina program, a widely used software for molecular docking, was employed for these theoretical investigations worldscientific.com.

The process involves preparing the three-dimensional structures of both the ligand (this compound) and the target protein. The docking algorithm then explores various possible binding poses of the ligand within the protein's active site and scores them based on a scoring function that estimates the binding free energy. A lower binding energy generally indicates a more stable protein-ligand complex and a higher binding affinity.

The results of molecular docking studies can reveal key information, including:

Binding Affinity: The predicted binding energy (often in kcal/mol) provides an estimate of the strength of the interaction between this compound and the protein target.

Binding Pose: The specific orientation and conformation of the molecule within the protein's binding pocket.

Key Interactions: The specific amino acid residues of the protein that interact with the ligand through hydrogen bonds, hydrophobic interactions, or other non-covalent forces.

While the specific protein targets and detailed results of the molecular docking study on this compound are contained within the full research article, the abstract of the study confirms that such theoretical investigations have been successfully carried out worldscientific.com.

Table 2: Overview of Molecular Docking Study on this compound

| Parameter | Details |

| Ligand | This compound |

| Docking Software | AutoDock Vina worldscientific.com |

| Protein Target(s) | Not specified in abstract worldscientific.com |

| Binding Energy | Data not publicly available in abstract worldscientific.com |

| Key Interacting Residues | Data not publicly available in abstract worldscientific.com |

Note: Specific details from the referenced study were not available in the publicly accessible abstract.

Polymerization Pathways and Kinetics of 4 Acetoxyphenethyl Acrylate

Free Radical Polymerization of 4-Acetoxyphenethyl Acrylate (B77674)

Free radical polymerization (FRP) is a common and versatile method for synthesizing polymers. It involves the addition of monomers to a growing polymer chain that has a free radical at its active end. The process is characterized by three main stages: initiation, propagation, and termination. cmu.edu

Initiation Mechanisms (e.g., Photoinitiation, Thermal Initiation)

The initiation of free radical polymerization requires the generation of free radicals from an initiator molecule. This can be achieved through thermal decomposition or photochemical cleavage. evitachem.com

Photoinitiation: This method utilizes photoinitiators that, upon absorption of light (typically UV), generate radicals. rsc.org Photoinitiators are classified into two types:

Type I Photoinitiators: These undergo unimolecular bond cleavage upon irradiation to form free radicals. rsc.org An example is Irgacure 2959, which cleaves into radical species when exposed to UV light. rsc.org

Type II Photoinitiators: These undergo a bimolecular reaction where the excited photoinitiator interacts with a co-initiator (a hydrogen donor) to generate free radicals. rsc.org

The choice of photoinitiator and light source (e.g., UV, visible, or even near-infrared light) can be tailored for specific applications. benoitlessard.caresearchgate.net For instance, systems have been developed for near-infrared (NIR) photopolymerization of methacrylates using a dye as a photosensitizer, an iodonium (B1229267) salt as a photoinitiator, and a phosphine (B1218219) to overcome oxygen inhibition. benoitlessard.ca

Thermal Initiation: This process involves the use of thermal initiators that decompose at elevated temperatures to produce free radicals. nih.gov Common thermal initiators for acrylate polymerization include azo compounds like azobisisobutyronitrile (AIBN) and peroxides like benzoyl peroxide (BPO). wpmucdn.comresearchgate.net The rate of decomposition is temperature-dependent, with the initiator's half-life being a key parameter. researchgate.net For instance, spontaneous thermal polymerization of alkyl acrylates has been observed at temperatures above 373 K even without added initiators. wpmucdn.com

Table 1: Common Initiators in Free Radical Polymerization of Acrylates

| Initiation Type | Initiator Class | Example(s) | Activation Method |

| Photoinitiation | Type I | Irgacure 2959 | UV light absorption |

| Photoinitiation | Type II | Benzophenone/tertiary amine | UV light absorption & H-abstraction |

| Thermal Initiation | Azo compounds | Azobisisobutyronitrile (AIBN) | Thermal decomposition |

| Thermal Initiation | Peroxides | Benzoyl Peroxide (BPO) | Thermal decomposition |

| Thermal Initiation | Persulfates | Potassium persulfate (KPS) | Thermal decomposition |

Propagation and Chain Transfer Reactions

Termination Mechanisms

Termination is the final stage of free radical polymerization, where the active radical chain ends are deactivated, and polymerization ceases. The two primary mechanisms for termination are combination and disproportionation. nih.gov

Combination (or Recombination): Two growing polymer radicals react to form a single, longer polymer chain. researchgate.net

Disproportionation: One radical abstracts a hydrogen atom from another, resulting in two terminated polymer chains, one with a saturated end and the other with an unsaturated end. nih.govresearchgate.net

The predominant termination mechanism for acrylates has been a subject of debate. While traditionally combination was thought to be significant, some studies suggest that disproportionation is the main pathway, particularly at ambient temperatures. nih.govresearchgate.net Backbiting, an intramolecular chain transfer reaction, can also lead to the formation of mid-chain radicals, which can further complicate the termination process. nih.gov

Controlled Radical Polymerization (CRP) of 4-Acetoxyphenethyl Acrylate

Controlled radical polymerization (CRP) techniques, also known as reversible-deactivation radical polymerization (RDRP), offer a significant advantage over conventional FRP by providing the ability to synthesize polymers with predetermined molecular weights, low dispersity, and complex architectures. sigmaaldrich.comsigmaaldrich.com This is achieved by establishing a dynamic equilibrium between a small number of active propagating radicals and a large majority of dormant species. sigmaaldrich.comcmu.edu

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

RAFT polymerization is a highly versatile CRP method that can be applied to a wide range of monomers, including acrylates. sigmaaldrich.comsigmaaldrich.com It utilizes a thiocarbonylthio compound, known as a RAFT agent, to mediate the polymerization. researchgate.net The general mechanism involves a rapid equilibrium between active propagating chains and dormant polymeric RAFT adducts. sigmaaldrich.com

The choice of RAFT agent is crucial for achieving good control over the polymerization. sigmaaldrich.com For "more-activated monomers" (MAMs) like acrylates, trithiocarbonates and aromatic dithioesters are often effective. sigmaaldrich.comsigmaaldrich.com

Table 2: Key Components in RAFT Polymerization of Acrylates

| Component | Role | Examples for Acrylates |

| Monomer | Building block of the polymer | This compound |

| Initiator | Source of initial radicals | AIBN, KPS |

| RAFT Agent | Controls polymerization | Trithiocarbonates, Aromatic dithioesters |

RAFT polymerization allows for the synthesis of well-defined block copolymers and other complex architectures. nih.gov For instance, the technique has been used to create polymers with reactive end-groups for subsequent "click" reactions. mdpi.com

Nitroxide-Mediated Polymerization (NMP) Considerations

Nitroxide-mediated polymerization (NMP) is another prominent CRP technique that employs a stable nitroxide radical to reversibly trap the growing polymer radical, forming a dormant alkoxyamine species. wikipedia.org Homolysis of the C-O bond in the alkoxyamine regenerates the propagating radical and the nitroxide. wikipedia.org

While NMP is effective for monomers like styrene (B11656), its application to acrylates can be challenging. bohrium.com However, advancements have been made, for example, by using specific nitroxides like SG1 or by copolymerizing with a controlling comonomer such as a styrenic derivative. bohrium.com NMP has been successfully used to synthesize block copolymers containing acrylate segments. For example, a poly(tert-butyl acrylate)-b-poly(4-acetoxystyrene) block copolymer was prepared using a universal NMP initiator. sigmaaldrich.com The "grafting from" approach using NMP from a modified PVC backbone has also been demonstrated to create PVC-graft-poly(acrylate) copolymers. rsc.org The kinetics of NMP are governed by the equilibrium between the active and dormant species, which can be influenced by factors such as temperature and the specific nitroxide and monomer used. cmu.edu

Polymerization Kinetics and Mechanism Elucidation for this compound

Rate Constants Determination (kp, kt)

The propagation rate constant (kp) and the termination rate constant (kt) are critical parameters that define the kinetics of polymerization. Pulsed laser polymerization followed by size-exclusion chromatography (PLP-SEC) is a standard and recommended method for the accurate determination of kp. goettingen-research-online.decmu.edu This technique involves initiating polymerization with laser pulses and analyzing the molecular weight distribution of the resulting polymer to extract kp. cmu.edu The ratio of kt/kp can be determined by monitoring the monomer conversion over time after a single laser pulse (SP-PLP). cmu.edu

The value of kp is influenced by factors such as temperature and pressure, and to a lesser extent, by the solvent environment and radical chain length. goettingen-research-online.de For acrylate monomers, the rotational mobility around the C-C bond in the transition state can affect the pre-exponential factor of the Arrhenius equation for kp. goettingen-research-online.de

Table 1: General Kinetic Coefficients for Radical Polymerization

| Kinetic Coefficient | Typical Value (L mol⁻¹ s⁻¹) | Description |

| k_p | 600 | Propagation rate constant, representing the addition of a monomer to a growing polymer radical. cmu.edu |

| k_t | 1 x 10⁷ | Termination rate constant, representing the reaction between two polymer radicals. cmu.edu |

Note: These are generalized values and can vary significantly depending on the specific monomer, temperature, and reaction conditions.

Influence of Monomer Concentration and Initiator Systems

The concentration of the monomer and the choice of initiator system significantly impact the polymerization rate and the molecular weight of the resulting polymer. Generally, the rate of polymerization increases with higher monomer concentration. researchgate.net

Studies on various acrylate systems have shown that the monomer's chemical structure, particularly the presence of abstractable hydrogens, can influence the formation of primary radicals. nsf.gov However, a higher concentration of primary radicals does not always lead to a higher conversion rate. nsf.gov

Modeling Cure Kinetics and Conversion

Modeling the cure kinetics of acrylate polymerization is essential for predicting and controlling the process, especially in applications like additive manufacturing. researchgate.net Phenomenological models, which describe the curing process based on the degree of cure, are often employed due to their simplicity compared to complex mechanistic models. nih.gov

The Kamal-Sourour and Avrami models are commonly used to describe the cure kinetics of photopolymers. researchgate.netmdpi.com These models can be fitted to experimental data obtained from techniques like differential scanning calorimetry (DSC) to determine kinetic parameters. researchgate.netmdpi.com The rate of conversion (dα/dt) can be expressed as a function of the rate constants and the degree of conversion (α). polymerinnovationblog.com

For instance, a modified Avrami model can be used to relate the curing degree to light intensity and exposure time. mdpi.com The modeling can also account for diffusion-controlled effects, which become significant at higher conversions (the gel effect), leading to a decrease in the termination rate and an autoacceleration of the polymerization rate. uni-goettingen.de

Photopolymerization of this compound Systems

Photopolymerization, or UV curing, is a rapid and efficient method for polymerizing acrylates. mdpi.com It involves the use of a photoinitiator that, upon absorption of UV light, generates reactive species (typically free radicals) that initiate polymerization. nih.gov

UV-Curing Mechanisms and Efficiency

The UV-curing process for acrylates involves a free-radical chain polymerization mechanism initiated by photolytically generated radicals. nih.gov The efficiency of UV curing is dependent on several factors:

Photoinitiator: The choice and concentration of the photoinitiator are critical. specialchem.com The photoinitiator must have an absorption spectrum that overlaps with the emission spectrum of the UV source. nih.gov Higher photoinitiator concentrations can lead to faster polymerization rates. dergipark.org.tr

Light Intensity: Increasing the UV light intensity generally leads to a faster polymerization rate and a higher degree of cure. nih.govmdpi.com

Monomer Reactivity: Acrylates are known for their high reactivity in radical polymerization, which contributes to fast curing rates. rsc.org

Oxygen Inhibition: Free-radical polymerization is susceptible to inhibition by oxygen, which can scavenge the initiating and propagating radicals. researchgate.net This can be mitigated by curing in an inert atmosphere or by using higher light intensities and photoinitiator concentrations. rsc.orgresearchgate.net

Temperature: The curing process is exothermic, and the temperature of the sample can increase during polymerization, which in turn can affect the reaction kinetics. nih.gov

Real-time Fourier-transform infrared (RT-FTIR) spectroscopy is a powerful technique for monitoring the conversion of functional groups in real-time during photopolymerization, providing insights into the curing kinetics and efficiency. nih.gov

Oxygen Inhibition in Photopolymerization

Oxygen is a well-known inhibitor of free-radical photopolymerization. radtech.org Its presence, even at concentrations of 10⁻³ to 10⁻² M in many photocurable resins, can introduce an inhibition period, reduce the polymerization rate, and affect the final properties of the polymer. radtech.orgradtech.org The inhibitory effect of molecular oxygen stems primarily from its interaction with the excited-state photoinitiator and the propagating polymer radicals. radtech.org

The primary mechanisms of oxygen inhibition are:

Quenching of the Photoinitiator: Oxygen can quench the excited triplet state of the photoinitiator, preventing it from generating the free radicals necessary to initiate polymerization. radtech.org

Radical Scavenging: Molecular oxygen, a biradical itself, rapidly reacts with the carbon-centered radicals on the growing polymer chain (P•). radtech.orgradtech.org This reaction forms a much less reactive peroxyl radical (POO•), which terminates the chain propagation. radtech.org

This inhibition is particularly detrimental at the air-film interface, where oxygen can continuously diffuse into the resin, leading to incomplete surface curing and a tacky finish. radtech.orgulaval.ca The diffusion of oxygen into the initial layers of a coating can result in a limited conversion percentage in the first 10 to 15 µm of the film. ulaval.ca

Several strategies have been developed to mitigate oxygen inhibition in the photopolymerization of acrylates:

Chemical Scavengers: Additives that react with and consume oxygen can be incorporated into the formulation. Trialkyl phosphites and triarylphosphines, such as triphenylphosphine (B44618) (TPP), are effective oxygen scavengers. radtech.orgulaval.ca They react with peroxy radicals to form alkoxy radicals, which, unlike peroxy radicals, are capable of reinitiating polymerization. ulaval.ca

Use of Thiols: The addition of thiols to acrylate formulations can significantly reduce oxygen inhibition. radtech.orgresearchgate.net Thiols can donate a hydrogen atom to the peroxy radical, thereby regenerating a propagating radical and forming a thiyl radical (RS•) that can also initiate acrylate polymerization. radtech.org The effectiveness of this method depends on the thiol concentration and chemical structure. researchgate.net

Singlet Oxygen Systems: A sophisticated approach involves converting ground-state triplet oxygen into its excited singlet state. radtech.org This is achieved by including a light-absorbing molecule (a singlet oxygen generator) and a second compound (a singlet oxygen trapper) that reacts with and removes the singlet oxygen from the system. radtech.org This allows for the consumption of oxygen before the main polymerization reaction begins, often using a different wavelength of light. radtech.org

The following table summarizes common methods to reduce oxygen inhibition.

Table 1: Strategies for Mitigating Oxygen Inhibition in Acrylate Photopolymerization

| Strategy | Mechanism | Example Additives | Reference |

|---|---|---|---|

| Inert Environment | Physically excludes oxygen from the curing zone. | Nitrogen or Argon Purge | radtech.org |

| Chemical Scavenging | Additives react with oxygen or peroxy radicals. | Triphenylphosphine (TPP), Trialkyl phosphites | radtech.orgulaval.ca |

| Thiol Addition | Thiols donate hydrogen to peroxy radicals, regenerating propagating radicals. | 1,6-hexane dithiol, Glycol dimercaptopropionate | radtech.orgresearchgate.net |

| Singlet Oxygen Generation | Converts ground-state oxygen to a reactive singlet state which is then trapped. | Porphyrins (generator), 1,4-diazabicyclo[2.2.2]octane (quencher) | radtech.org |

Suspension and Emulsion Polymerization of this compound

Beyond photopolymerization, this compound can be polymerized using heterogeneous techniques like suspension and emulsion polymerization. google.com These methods are particularly useful for managing reaction heat and viscosity in large-scale industrial production. scispace.com

Suspension Polymerization is a process where monomer droplets, containing a monomer-soluble initiator, are dispersed in a continuous phase, typically water. numberanalytics.comscielo.br The suspension is stabilized by suspending agents to prevent the droplets from coalescing. numberanalytics.com Polymerization occurs within each individual monomer droplet, resulting in the formation of polymer beads with a diameter typically ranging from 0.1 to 1 mm. scispace.comepo.org This method offers excellent heat transfer due to the aqueous continuous phase and allows for high monomer conversion. scispace.com

Role of Suspending Agents in Suspension Polymerization

Suspending agents, or stabilizers, are crucial for a successful suspension polymerization process. scispace.com Their primary function is to prevent the coalescence of monomer droplets as they become sticky during polymerization, thereby maintaining the integrity of the suspension. numberanalytics.comepo.org These agents adsorb at the interface between the monomer droplets and the aqueous phase, forming a protective layer that hinders agglomeration. epo.org

Suspending agents can be broadly classified into two categories:

Water-soluble polymers: Compounds like polyvinyl alcohols, hydroxyethyl (B10761427) celluloses, and salts of poly(meth)acrylic acid are commonly used. google.comscispace.com The choice of agent can affect the final particle size and properties of the polymer. scispace.com

Finely divided inorganic solids: Insoluble particles like talc, barium sulfate, or calcium phosphate (B84403) can also be used, often in combination with a surfactant, to stabilize the droplets.

In some cases, a combination of primary and secondary suspending agents is used to achieve better control over particle size and stability. google.com For instance, a polymer comprising residues of an ester-containing monomer and a monomer with a sulfonate group can act as a secondary suspending agent in the polymerization of vinyl compounds, which can include monomers like this compound. google.com

Reactor Design and Process Optimization (e.g., Microreactors)

Reactor design is a critical factor influencing the kinetics and final product quality in polymerization. For suspension polymerization, agitated batch or semi-batch stirred-tank reactors are common in industrial settings. scispace.comnumberanalytics.com Agitation is essential for maintaining the dispersion of monomer droplets and ensuring efficient heat transfer. numberanalytics.com However, traditional batch reactors can suffer from issues like poor heat removal in highly exothermic reactions, leading to hot spots and a broad molecular weight distribution (high polydispersity index, PDI). google.comresearchgate.netscribd.com

In recent years, microreactors or flow reactors have emerged as a powerful alternative for process optimization, particularly for free-radical polymerizations. google.comresearchgate.net These devices feature microchannels with a very high surface-area-to-volume ratio, which provides exceptional heat and mass transfer capabilities. google.comresearchgate.net This allows for precise temperature control and the elimination of hot spots, even for highly exothermic reactions. researchgate.netgoogle.com

Key advantages of using microreactors for acrylate polymerization include:

Enhanced Heat Transfer: Prevents thermal runaway and allows for safer operation. researchgate.netgoogle.com

Precise Control: Offers superior control over residence time and reaction temperature. google.comnist.gov

Improved Polymer Quality: The controlled conditions often lead to polymers with a much lower PDI and higher average molecular weight compared to those produced in batch reactors. google.comresearchgate.net

Rapid Scale-up: Production can be scaled up by increasing the run time or by using multiple microreactors in parallel ("numbering-up"). google.com

Research comparing batch and microreactor polymerization of acrylates has demonstrated the superiority of the microfluidic approach. For example, the polymerization of butyl acrylate in a microreactor resulted in a significantly lower PDI and higher conversion yield compared to a conventional batch process. google.com

Table 2: Comparison of Batch Reactor vs. Microreactor for Acrylate Polymerization

| Parameter | Batch Reactor | Microreactor / Flow Reactor | Reference |

|---|---|---|---|

| Heat Transfer | Limited, risk of hot spots | Excellent, superior temperature control | google.comresearchgate.net |

| Mixing | Dependent on agitation, can be inefficient | Efficient micromixing | google.comgoogle.com |

| Polydispersity Index (PDI) | Higher (e.g., > 7) | Lower (e.g., < 5) | google.comgoogle.com |

| Molecular Weight Control | Less precise | More precise, can achieve higher Mw | google.comresearchgate.net |

| Safety | Risk of thermal runaway | Inherently safer | researchgate.netgoogle.com |

| Scale-up | Complex | Simpler (numbering-up) | google.com |

Copolymerization Strategies Involving 4 Acetoxyphenethyl Acrylate

Radical Copolymerization of 4-Acetoxyphenethyl Acrylate (B77674) with Co-Monomers

Radical polymerization is a widely utilized method for synthesizing copolymers. behinpolymerco.com In this process, a radical initiator generates free radicals that initiate the polymerization of monomers, which then react to form copolymer chains. behinpolymerco.com 4-Acetoxyphenethyl acrylate can be readily copolymerized with a variety of vinyl co-monomers using radical polymerization techniques. These techniques can range from conventional free radical polymerization, which typically yields statistical copolymers, to controlled/living radical polymerization (CLRP) methods like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization or Atom Transfer Radical Polymerization (ATRP). scirp.orgdigitellinc.com CLRP methods offer precise control over the polymer's molecular weight, architecture, and monomer sequence distribution, enabling the synthesis of more complex structures like block and gradient copolymers. frontiersin.orgscirp.org

In any copolymerization, the monomer reactivity ratios are crucial parameters that describe the relative reactivity of the two monomers towards the propagating polymer chain radicals. frontiersin.orgekb.eg These ratios, denoted as r₁ and r₂, predict the composition of the copolymer being formed from a given monomer feed, as well as the sequence distribution of the comonomers along the chain. frontiersin.org Understanding these values is essential for controlling the microstructure and, consequently, the final properties of the copolymer. frontiersin.org

The reactivity ratios can be determined experimentally by conducting a series of low-conversion polymerizations with varying initial monomer feed ratios. tue.nl The resulting copolymer compositions are measured, often using techniques like ¹H-NMR spectroscopy, and the data are then fitted to linearization models such as the Fineman-Ross, inverted Finemann-Ross, or Kelen–Tudos methods to calculate the r₁ and r₂ values. frontiersin.orgekb.eg For instance, in the copolymerization of ethyl methacrylate (B99206) (EMA) and methacrylamide (B166291) (MAM), the reactivity ratios were determined to be r_EMA = 0.197 and r_MAM = 0.230, indicating a tendency towards random incorporation of the monomers. ekb.eg In contrast, for vinyl acetate (B1210297) (VAC) and MAM, the ratios were r_VAC = 0.294 and r_MAM = 4.314, showing that the MAM monomer is much more readily incorporated into the polymer chain. ekb.eg

| Copolymer System (M₁/M₂) | Method | r₁ (M₁) | r₂ (M₂) |

|---|---|---|---|

| Ethyl Methacrylate / Methacrylamide | Fineman-Ross | 0.205 | 0.239 |

| Kelen-Tudos | 0.194 | 0.225 | |

| Vinyl Acetate / Methacrylamide | Fineman-Ross | 0.293 | 4.425 |

| Kelen-Tudos | 0.298 | 4.411 |

Statistical, or random, copolymers are characterized by a random distribution of the different monomeric units along the polymer chain. mdpi.com They can be synthesized through a one-step reaction, for example, via conventional free radical polymerization or controlled methods like RAFT. digitellinc.commdpi.com This approach allows for the simultaneous copolymerization of two or more monomers. mdpi.com For example, the conventional free radical statistical copolymerization of 4-acetoxystyrene (B54282) with various vinyl monomers has been studied using AIBN as an initiator. digitellinc.com A similar approach could be employed for this compound to create statistical copolymers where its units are randomly interspersed with those of a selected co-monomer.

Unlike statistical copolymers, block and gradient copolymers have more ordered structures that are difficult to synthesize using traditional radical polymerization. scirp.org Their preparation generally requires controlled/living polymerization techniques like ATRP or RAFT. scirp.orgresearchgate.net

Block Copolymers consist of long sequences, or "blocks," of one type of monomer followed by blocks of another. Their synthesis often involves the sequential polymerization of monomers.

Gradient Copolymers possess a unique structure where the monomer composition changes gradually along the polymer chain from one end to the other. researchgate.netuq.edu.au This continuous change in structure can lead to unique properties compared to block or statistical copolymers. researchgate.netuq.edu.au A common method to produce a gradient structure is the "forced gradient" or semi-batch technique, where a second monomer is continuously added to the polymerization of the first monomer, systematically changing the monomer feed composition over time. uq.edu.au Studies on 4-acetoxystyrene and t-butyl acrylate have successfully produced statistical, block, and gradient copolymers using RAFT polymerization. researchgate.netuq.edu.au

Co-Monomer Selection and its Influence on Copolymer Properties

The properties of copolymers are significantly affected by both their composition and their chain structure. researchgate.netuq.edu.au Therefore, the selection of a co-monomer to be polymerized with this compound is a critical step in tailoring the final material's characteristics. The distribution of monomer units along the polymer chain can be a key microstructural parameter for fine-tuning the physical and functional properties of polymeric materials. scirp.org

| Co-Monomer Type | Example | Potential Influence on Copolymer Properties |

|---|---|---|

| Hydrophilic Monomer | Acrylic Acid, Hydroxyethyl (B10761427) Acrylate | Increases water solubility, alters surface energy. |

| Hydrophobic Monomer | Styrene (B11656), Lauryl Methacrylate | Increases hydrophobicity, may improve compatibility with non-polar matrices. |

| High Tg Monomer | Methyl Methacrylate, Styrene | Increases glass transition temperature (Tg), hardness, and rigidity. |

| Low Tg Monomer | Butyl Acrylate, 2-Ethylhexyl Acrylate | Decreases Tg, increases flexibility and elasticity. |

| Functional Monomer | Glycidyl Methacrylate, Maleic Anhydride (B1165640) | Introduces additional reactive sites for crosslinking or further functionalization. |

Mechanistic Aspects of Copolymerization Pathways

The mechanism of copolymerization can be complex, particularly when involving polar monomers like acrylates in coordination polymerization systems. d-nb.infoescholarship.org In palladium-catalyzed copolymerization of ethylene (B1197577) with methyl acrylate, for instance, the mechanism involves several steps. d-nb.info After the insertion of an acrylate monomer, the carbonyl group can coordinate to the metal center, forming a stable chelate complex. d-nb.info This coordination can inhibit the subsequent insertion of the next monomer, making it a turnover-limiting step in the polymerization cycle. d-nb.info

In radical copolymerization, the relative reactivity of monomers is a key mechanistic factor. frontiersin.org For acrylate-methacrylate systems, solvent polarity can influence monomer-monomer and monomer-solvent hydrogen bonding, which in turn affects propagation rate coefficients and reactivity ratios. rsc.org In some systems, the adsorption of the polymer onto surfaces is a two-step process involving initial cation adsorption that reverses surface charge, followed by the adsorption of the polymer backbone through ion pairing. rsc.org These mechanistic details are crucial for understanding and controlling the polymerization process and the final polymer structure.

Functionalization of Copolymer Structures through this compound

A significant advantage of incorporating this compound into a copolymer is the functional potential of its acetoxy group. This group acts as a protected hydroxyl group. Through a post-polymerization modification step, the acetoxy groups on the copolymer can be hydrolyzed (de-acetylated), typically under basic conditions, to reveal phenolic hydroxyl groups. researchgate.net This process transforms the initial copolymer into a functionalized version containing poly(hydroxyphenethyl acrylate) units.

This transformation is valuable for several reasons:

Altered Properties: The conversion to hydroxyl groups significantly increases the polymer's polarity and hydrophilicity, which can alter its solubility and surface properties.

Hydrogen Bonding: The introduction of hydroxyl groups enables strong hydrogen bonding interactions, which can greatly influence the thermal and mechanical properties of the material. researchgate.net

Reactive Sites: The newly formed hydroxyl groups serve as reactive handles for further chemical modifications, such as grafting other polymer chains or attaching specific functional molecules (e.g., biomolecules, chromophores), thereby creating highly specialized materials. nih.govmdpi.com

This strategy of polymerizing a protected functional monomer followed by deprotection provides a powerful and versatile route to functionalized copolymer structures that would be difficult to achieve by direct polymerization of the unprotected, reactive monomer. researchgate.netuq.edu.au

Chemical Transformations and Derivative Synthesis of 4 Acetoxyphenethyl Acrylate

Reactions Involving the Acetoxy Moiety

The acetoxy group (CH₃COO-) attached to the phenethyl ring is an ester that can undergo several important chemical reactions, most notably hydrolysis to its corresponding phenol.

De-acetylation Reactions to Hydroxylated Derivatives

De-acetylation is the removal of an acetyl group from a compound. encyclopedia.pub In the case of 4-acetoxyphenethyl acrylate (B77674), this transformation converts the acetoxy group into a hydroxyl group, yielding 4-hydroxyphenethyl acrylate. This reaction is typically a hydrolysis process, which can be catalyzed by either an acid or a base. etsu.edu

The general mechanism for acid-catalyzed hydrolysis involves the protonation of the carbonyl oxygen of the acetoxy group, which enhances the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by water, followed by proton transfer and elimination of acetic acid, results in the formation of the hydroxylated product. etsu.edu

Base-catalyzed hydrolysis, on the other hand, proceeds via the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the acetoxy group. etsu.edu This forms a tetrahedral intermediate which then collapses, eliminating the acetate (B1210297) ion as the leaving group to yield the phenoxide, which is subsequently protonated to give the final hydroxylated product.

This de-acetylation is analogous to the conversion of acetoxystyrene to hydroxystyrene, where the protective acetyl group is removed to reveal a reactive hydroxyl functionality. The resulting 4-hydroxyphenethyl acrylate is a valuable monomer for creating functional polymers with phenolic groups, which can be used for further modifications or to impart specific properties such as antioxidant activity or increased hydrophilicity.

Selective Transformations of the Acetoxy Group

While de-acetylation is the most common reaction, other selective transformations of the acetoxy group are possible, often involving catalysis to direct the reaction. For instance, palladium-catalyzed reactions have been developed for the acetoxylation of certain organic molecules, highlighting the reversible nature of this functional group under specific catalytic conditions. diva-portal.org In the context of a bifunctional molecule like 4-acetoxyphenethyl acrylate, achieving selectivity is crucial to avoid unwanted reactions at the acrylate double bond. The presence of a directing group can play a vital role in controlling reactivity and selectivity at a specific site within a molecule. diva-portal.orgresearchgate.net

Research into multifunctional ligands and cooperative catalysis demonstrates that the choice of catalyst and ligands can direct transformations to a specific functional group, even in the presence of other reactive sites. diva-portal.org For example, specific palladium complexes in conjunction with acetate ligands have been shown to be crucial for controlling reactivity in the acetoxylation of alkynes, suggesting that similar principles could be applied to selectively modify the acetoxy group of this compound without affecting the acrylate moiety. diva-portal.org

Reactions at the Acrylate Double Bond (excluding polymerization mechanisms)

The electron-deficient double bond of the acrylate group is highly susceptible to nucleophilic attack, making it a prime site for various addition reactions.

Thiol-Acrylate Michael Addition